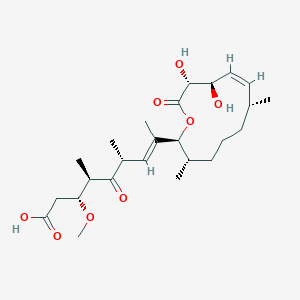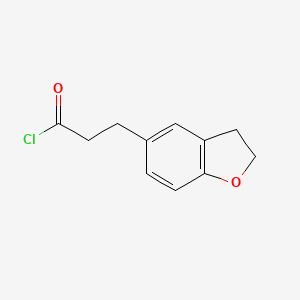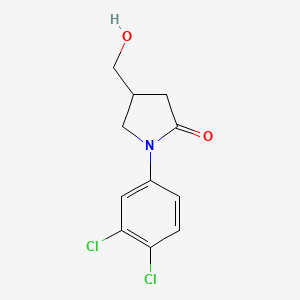![molecular formula C8H4N2OS B12855432 4-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12855432.png)
4-Mercaptobenzo[d]oxazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mercaptobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features a benzoxazole ring fused with a mercapto group and a carbonitrile group
Preparation Methods
The synthesis of 4-Mercaptobenzo[d]oxazole-2-carbonitrile typically involves the use of 2-aminophenol as a precursor. The synthetic routes often include:
Cyclization Reactions: The cyclization of 2-aminophenol with carbon disulfide and subsequent reaction with cyanogen bromide.
Oxidative Coupling: The oxidative coupling of 2-aminophenol with primary alcohols in the presence of catalysts such as Fe3O4@SiO2@PPh2-Rh.
Industrial Production: Industrial methods may involve the use of magnetically recoverable catalysts to enhance the efficiency and eco-friendliness of the synthesis process.
Chemical Reactions Analysis
4-Mercaptobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Common Reagents and Conditions: Reagents such as potassium ferricyanide, CuI2, and Pd(OAc)2 are commonly used in these reactions.
Scientific Research Applications
4-Mercaptobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry:
Biological Studies: The compound is studied for its antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Mercaptobenzo[d]oxazole-2-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of human carbonic anhydrases by binding to the enzyme’s active site, which contains a zinc ion coordinated by histidine residues . This binding inhibits the enzyme’s activity, leading to therapeutic effects.
Comparison with Similar Compounds
4-Mercaptobenzo[d]oxazole-2-carbonitrile can be compared with other similar compounds such as:
2-Mercaptobenzoxazole: This compound also acts as a carbonic anhydrase inhibitor but has different binding modes and selectivity profiles.
5-Arylsulfonyl-1,3-oxazole-4-carbonitriles: These compounds have shown significant anticancer activities and are used in medicinal chemistry research.
Benzoxazole Derivatives: These derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C8H4N2OS |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
4-sulfanyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H |
InChI Key |
JIHLLWBAXLJIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


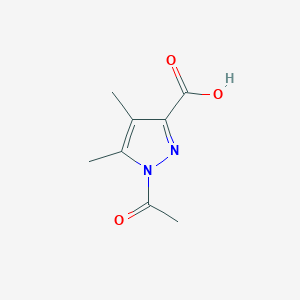
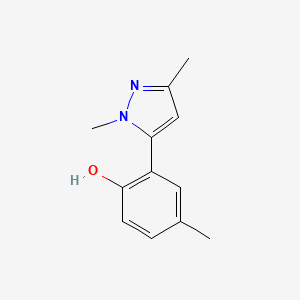
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)

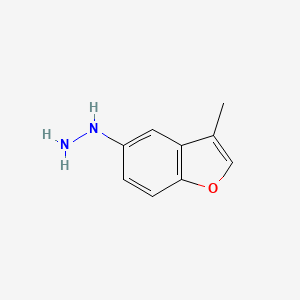
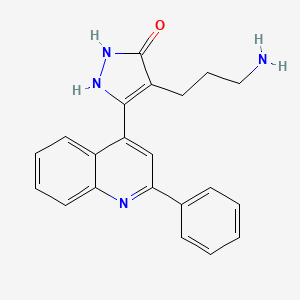

![1-[3-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12855397.png)
